![molecular formula C20H21N9O B2980811 N,1,3-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-5-carboxamide CAS No. 2380183-22-0](/img/structure/B2980811.png)
N,1,3-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-5-carboxamide
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Overview
Description
N,1,3-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-5-carboxamide is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,3-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-5-carboxamide involves multiple steps, starting from the preparation of individual ring systems. The pyrazole ring can be synthesized via cyclization of hydrazines with 1,3-diketones. The pyridine ring is typically formed through condensation reactions involving aldehydes and ammonia derivatives. The triazolopyridazine ring is synthesized by cyclization of appropriate hydrazides with nitriles under acidic conditions .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,1,3-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can occur at different positions on the rings, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N,1,3-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N,1,3-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: Known for their biological activity and structural similarity.
Triazolopyridazines: Share the triazolopyridazine ring system and exhibit similar pharmacological properties
Uniqueness
N,1,3-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-5-carboxamide is unique due to its specific combination of fused rings and substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N,2,5-trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N9O/c1-13-9-16(27(3)24-13)20(30)26(2)15-11-28(12-15)18-7-6-17-22-23-19(29(17)25-18)14-5-4-8-21-10-14/h4-10,15H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGLJSWBSMBWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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